![molecular formula C10H22ClNO B13465053 4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a hydroxyl group, a dimethyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of cyclohexanone with a methylamine derivative. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired cyclohexanol derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclohexane derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexane compounds.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A precursor in the synthesis of the compound.
Ketamine: Shares a similar cyclohexane structure and is used in medicine.
Tramadol: Another cyclohexanol derivative with analgesic properties.
Uniqueness
4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H22ClNO |
|---|---|
Peso molecular |
207.74 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-6-10(12,7-5-9)8-11-3;/h11-12H,4-8H2,1-3H3;1H |
Clave InChI |
QZILHGGWSXHRCY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(CNC)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



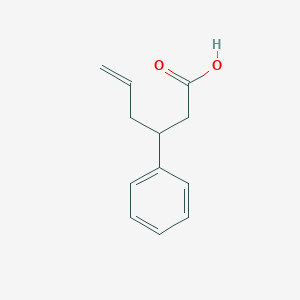
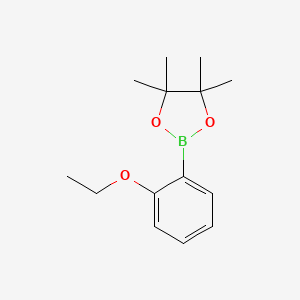



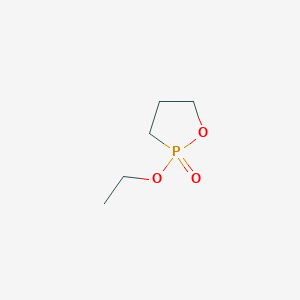
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
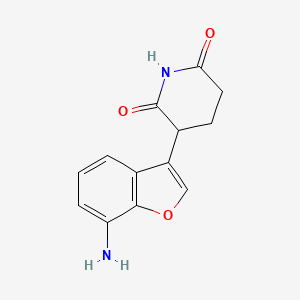
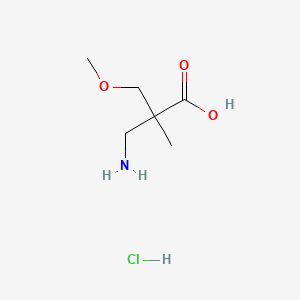
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
